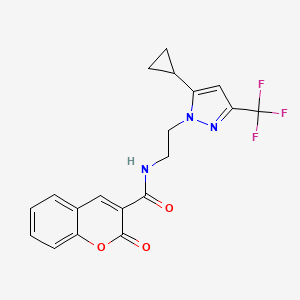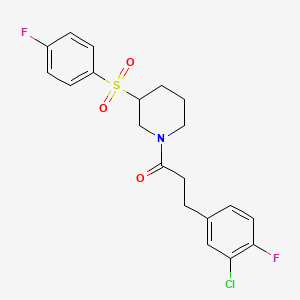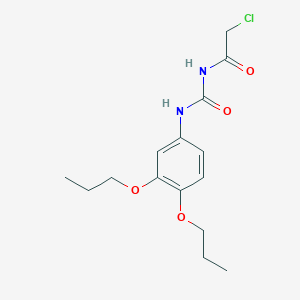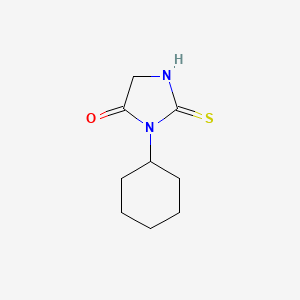![molecular formula C16H16F2N4O3S B2447890 Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-20-7](/img/structure/B2447890.png)
Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves reactions leading to the construction of heterocycles . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents . The compound has a molecular weight of 316.266 Da .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are involved in a variety of chemical reactions. They can react with various reactants to form structurally diverse derivatives . For instance, they can undergo reactions with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate to form new series of pyrazolo[1,5-a]pyrimidines .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Research on derivatives of [1,2,4]triazolo[1,5-a]pyrimidine highlights efficient synthesis techniques, providing a foundation for creating compounds with potential biological activities. A notable method involves the regioselective one-step synthesis of these derivatives, demonstrating high yield and regioselectivity, which is crucial for pharmaceutical applications (Massari et al., 2017).
Synthesis of Heterocyclic Systems : Another approach includes the transformation of specific intermediates into heterocyclic systems with exhibited biocidal properties against a range of microorganisms, indicating the compound’s utility in developing new antimicrobial agents (Youssef et al., 2011).
Biological Activity and Potential Therapeutic Applications
Antimicrobial Activity : Triorganotin(IV) derivatives of similar compounds have shown in vitro activity against Gram-positive bacteria, suggesting potential antimicrobial applications. This research outlines the synthesis, characterization, and antimicrobial testing of these derivatives (Ruisi et al., 2010).
Structural and Crystallographic Studies : The crystal structures of anhydrous and hydrated derivatives provide insights into their molecular interactions, which is essential for understanding their biological activities and designing drugs with improved efficacy (Boechat et al., 2014).
Tuberculostatic Activity : Derivatives have been synthesized and evaluated for tuberculostatic activity, revealing structure-activity relationships that could inform the development of new antituberculous agents (Titova et al., 2019).
Advanced Synthesis and Characterization Techniques
- Solvent Effects and Synthesis Optimization : Research on the molecular structure of similar compounds in different crystal environments, including solvate forms, sheds light on the influence of solvents on molecular arrangement, crucial for optimizing synthesis routes and improving compound stability (Canfora et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds, such as 1,2,4-triazolo-thiadiazines, have been summarized . These studies can provide insights into the potential absorption, distribution, metabolism, and excretion properties of the compound, which can impact its bioavailability.
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines , suggesting that this compound may have antiproliferative effects. Additionally, these compounds have been found to alter cell cycle progression and induce apoptosis within cells , indicating potential cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature and humidity of the environment can affect the compound’s stability and solubility . Additionally, the pH of the environment can influence the compound’s ionization state, which can impact its absorption and distribution within the body. Furthermore, the presence of other substances, such as proteins or other drugs, can affect the compound’s binding to its targets and its metabolism .
Future Directions
The future directions in the research of such compounds involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 targeting compounds .
properties
IUPAC Name |
methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3S/c1-8-11(13(23)24-2)12(22-15(19-8)20-16(21-22)26-3)9-4-6-10(7-5-9)25-14(17)18/h4-7,12,14H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFKTUXBYINRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

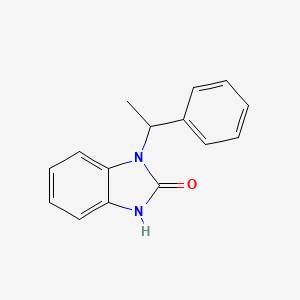
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)
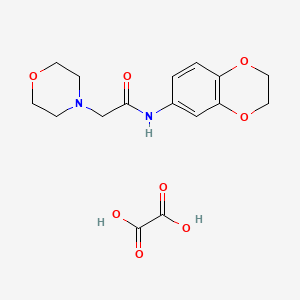
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)

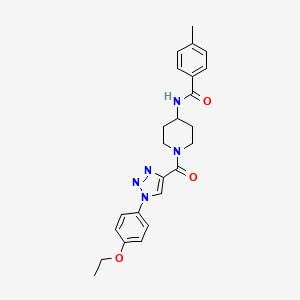
![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)
![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
